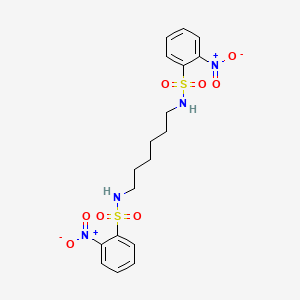

N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide)

Description

Properties

Molecular Formula |

C18H22N4O8S2 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

2-nitro-N-[6-[(2-nitrophenyl)sulfonylamino]hexyl]benzenesulfonamide |

InChI |

InChI=1S/C18H22N4O8S2/c23-21(24)15-9-3-5-11-17(15)31(27,28)19-13-7-1-2-8-14-20-32(29,30)18-12-6-4-10-16(18)22(25)26/h3-6,9-12,19-20H,1-2,7-8,13-14H2 |

InChI Key |

KBXMEULUOYQXLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : Each primary amine group of 1,6-diaminohexane reacts with 2-nitrobenzenesulfonyl chloride, displacing chloride and forming a sulfonamide intermediate.

-

Deprotonation : A base (e.g., triethylamine or pyridine) abstracts protons from the intermediate, driving the reaction to completion.

Stoichiometric precision is critical to avoid monosubstitution or polysubstitution byproducts. A molar ratio of 1:2 (1,6-diaminohexane to sulfonyl chloride) ensures complete bis-sulfonylation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

In a representative procedure, 1,6-diaminohexane (5.0 mmol) was dissolved in dichloromethane (50 mL) and cooled to 0°C. 2-Nitrobenzenesulfonyl chloride (10.5 mmol) was added dropwise, followed by triethylamine (11 mmol). The mixture was stirred at room temperature for 18 h, washed with 1M HCl (2×), water, and brine, then dried over MgSO₄. Evaporation yielded a crude product, which was purified via flash chromatography (EtOAc/hexane, 1:3) to afford the bis-sulfonamide in 68–72% yield .

Stepwise Protection-Deprotection Strategy

For substrates sensitive to over-sulfonylation, a stepwise approach employing temporary protecting groups ensures selective functionalization. This method is advantageous when synthesizing asymmetric derivatives but remains applicable to symmetric systems like N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) .

Nosyl Protection of Amines

The nosyl (2-nitrobenzenesulfonyl) group serves dual roles as a protecting group and an activating moiety. In a protocol adapted from desferrioxamine B synthesis, 1,6-diaminohexane is treated with 2-nitrobenzenesulfonyl chloride in the presence of DMAP (dimethylaminopyridine) to selectively protect one amine:

The mono-protected intermediate is isolated via column chromatography (silica gel, 5–40% EtOAc/hexane) and subsequently reacted with a second equivalent of sulfonyl chloride to install the remaining nitrobenzenesulfonamide group.

Challenges in Purification

Stepwise synthesis introduces complexities in purification due to similar polarities of mono- and bis-sulfonamides. High-performance liquid chromatography (HPLC) with a C18 column (gradient: 60–66% acetonitrile/water) resolves these species, yielding the bis-sulfonamide in ≥95% purity .

Microwave-Assisted Coupling

Microwave irradiation accelerates sulfonamide formation by enhancing reaction kinetics. A modified procedure from nitroaromatic syntheses demonstrates this approach:

Protocol

1,6-diaminohexane (3.0 mmol) and 2-nitrobenzenesulfonyl chloride (6.6 mmol) were suspended in DMF (10 mL) and subjected to microwave irradiation at 80°C (150 W) for 10 min. The mixture was cooled, diluted with DCM, and washed with saturated NaHCO₃. Evaporation and trituration with methanol afforded the product in 75% yield , reducing reaction time from hours to minutes.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro groups in N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) can undergo reduction to form amino groups.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: Formation of hexane-1,6-diylbis(2-aminobenzenesulfonamide).

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with proteins.

Industry: In the industrial sector, N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzenesulfonamide groups can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The hexane linker provides flexibility and spatial arrangement, allowing the compound to fit into the active sites of enzymes or binding pockets of proteins.

Comparison with Similar Compounds

Structural and Electronic Effects

Key Observations :

- Nitro vs. Methyl : The ortho-nitro groups in the target compound introduce steric hindrance and strong electron-withdrawing effects, reducing nucleophilicity compared to the para-methyl analog. This may lower reactivity in alkylation or epoxidation reactions .

- In contrast, the para-methyl derivative is more lipophilic .

Physicochemical Properties

Notes:

- The 2-nitro derivative’s thermal stability is likely inferior to Irganox 1098, which benefits from sterically hindered phenolic groups .

- The para-methyl derivative’s epoxide-functionalized form shows utility in crosslinking with amino compounds, whereas the nitro analog may exhibit reduced curing efficiency due to electronic effects .

Biological Activity

N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Name : N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide)

- Molecular Formula : C₁₄H₁₈N₂O₄S₂

- Molecular Weight : 358.43 g/mol

Synthesis

The synthesis of N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) typically involves the reaction of hexane-1,6-diamine with 2-nitrobenzenesulfonyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Antimicrobial Properties

Research indicates that N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamide antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) has also been investigated for its antitumor properties. In studies involving various cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 10 |

The biological activity of N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) can be attributed to its ability to interfere with key metabolic processes in target organisms. For instance:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

- Induction of Apoptosis in Cancer Cells : Mechanistic studies suggest that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have highlighted the potential therapeutic applications of N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide):

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of the compound against multi-drug resistant strains. Results indicated a significant decrease in bacterial load in treated groups compared to controls.

- Anticancer Research : In a preclinical trial involving mice with induced tumors, administration of N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide) resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for preparing N,N'-hexane-1,6-diylbis(2-nitrobenzenesulfonamide)?

Methodological Answer: The synthesis typically involves a two-step process:

Precursor Preparation : React hexamethylenediamine with 2-nitrobenzenesulfonyl chloride in a polar solvent (e.g., DMF or aqueous solution) to form the bis-sulfonamide intermediate. This step may require pH control to optimize yield .

Functionalization : Further alkylation or epoxidation (e.g., Prilezhaev reaction using m-chloroperbenzoic acid) can introduce advanced functionalities. Cyclodextrin-mediated phase-transfer catalysis in aqueous solutions improves reaction efficiency and reduces solvent toxicity .

Example Protocol (Aqueous Alkylation):

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity and regioselectivity. 2D ROESY identifies non-covalent interactions (e.g., cyclodextrin complexation) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELX programs (e.g., SHELXL for refinement). Validate structures with the CIF-check tool to address disorder or twinning .

- Thermal Analysis : TGA/DSC evaluates thermal stability (e.g., decomposition above 250°C for antioxidant applications) .

Advanced Research Questions

Q. How can computational methods aid in the structural analysis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for comparison with crystallographic data.

- Molecular Dynamics (MD) : Simulate solvent interactions or cyclodextrin binding efficiency .

- Software Tools : Use SHELX suite (SHELXD/SHELXE) for experimental phasing and Olex2 for visualization .

Q. What strategies resolve contradictions in crystallographic data?

Methodological Answer:

- Validation Tools : Employ PLATON (ADDSYM) to detect missed symmetry and check for twinning using Rint metrics .

- Refinement Protocols : For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) and validate with Rfree cross-validation .

- Data Collection : High-resolution synchrotron data (≤ 0.8 Å) reduces model bias .

Q. How does the compound function in perovskite nanocrystal (PNC) films?

Methodological Answer:

- Role as a Ligand : The sulfonamide groups passivate surface defects in CsPbBr3 nanocrystals, enhancing photoluminescence quantum yield (PLQY > 80%).

- Film Fabrication : Use solid-state ligand exchange with zwitterionic surfactants (e.g., lecithin) to improve conductivity. Characterize via XRD (peak sharpness) and SEM (morphology) .

- Device Performance : Achieve LED luminance >24,000 cd/m² by optimizing ligand density and charge transport .

Q. What experimental designs assess its antioxidant efficacy in polymers?

Methodological Answer:

- Accelerated Aging Tests : Expose polymer films (e.g., polyamide) to UV radiation or elevated temperatures (80°C). Monitor oxidative degradation via:

- Rheological Studies : Analyze crosslinking kinetics with diepoxides (e.g., lysine-based α-amino-ε-caprolactam) using time-sweep oscillatory measurements (G’/G’’ curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.